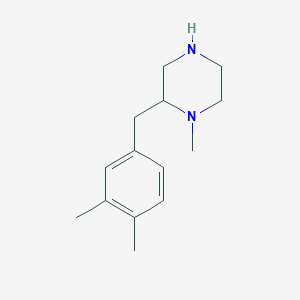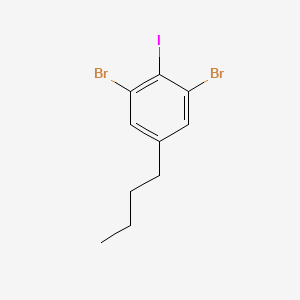
2,6-Dibromo-4-n-butyliodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-n-butyliodobenzene: is an organic compound with the molecular formula C10H11Br2I . This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a benzene ring, along with a butyl group. It is a polysubstituted benzene derivative, which makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-n-butyliodobenzene typically involves the bromination and iodination of a benzene derivative. One common method is the electrophilic aromatic substitution where bromine and iodine are introduced to the benzene ring in the presence of catalysts like FeBr3 for bromination and I2 with an oxidizing agent for iodination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler benzene derivatives. The process often includes:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Iodination: Using iodine (I2) with an oxidizing agent.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Iodination: I2 with an oxidizing agent
Suzuki-Miyaura Coupling: Palladium catalyst, base, and boronic acid
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzenes: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a substrate in various catalytic reactions.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique substituents.
Industry:
Material Science: Used in the development of new materials with specific properties.
Dye Synthesis: Intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-n-butyliodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating various substitution and coupling reactions .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dibromo-4-nitroaniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2,6-Dibromo-4-phenoxyphenol
Comparison:
- Unique Substituents : The presence of both bromine and iodine atoms along with a butyl group makes 2,6-Dibromo-4-n-butyliodobenzene unique compared to other similar compounds.
- Reactivity : The combination of bromine and iodine provides unique reactivity patterns, making it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C10H11Br2I |
|---|---|
Molekulargewicht |
417.91 g/mol |
IUPAC-Name |
1,3-dibromo-5-butyl-2-iodobenzene |
InChI |
InChI=1S/C10H11Br2I/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
PDFBKMDPONGABY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C(=C1)Br)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)

![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
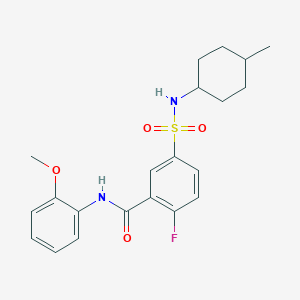
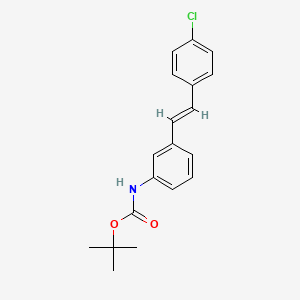
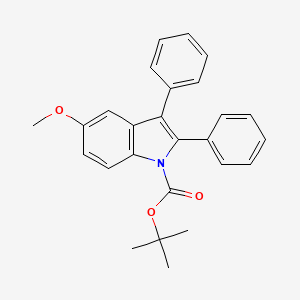

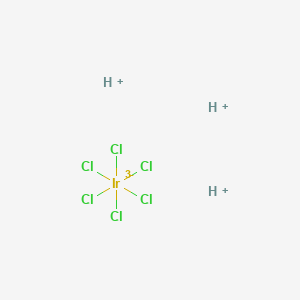

![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)

![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
![1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)
